molecular formula C10H15FN2O B13344675 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13344675
M. Wt: 198.24 g/mol
InChI Key: ZPOKRZMNGZDTMT-UHFFFAOYSA-N
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Description

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound that has garnered interest in various fields of research and industry due to its unique structural features and potential applications. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, and is functionalized with a fluoroethyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multicomponent reactions. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method is efficient and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions with optimization for scale-up. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may have pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid: This compound shares the piperidine and fluoroethyl groups but has a carboxylic acid instead of a nitrile group.

    (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone: This compound has a similar piperidine structure but with different functional groups.

Uniqueness

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to its combination of a fluoroethyl group and a nitrile group, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[4-(2-fluoroethyl)piperidin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOKRZMNGZDTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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